Zoanthoxantin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40451-47-6 |
|---|---|
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
9-N,9-N,5,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene-4,9-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-8(18(2)3)9-10(16-6-15-9)11-12(7)19(4)13(14)17-11/h5-6H,1-4H3,(H2,14,17) |
InChI Key |
WOYJUCXCGYYVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
Canonical SMILES |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
Other CAS No. |
40451-47-6 |
Synonyms |
zoanthoxanthin zoanthoxantin |
Origin of Product |
United States |
Foundational Research on Zoanthoxanthin
Historical Context and Initial Discoveries of Zoanthoxanthin
The scientific exploration of zoanthoxanthin began with its isolation and characterization in the early 1970s. Zoanthoxanthin was first identified in 1973 from the Mediterranean zoantharian Parazoanthus cfr. axinellae espol.edu.ec. Its structure was subsequently elucidated through a combination of spectroscopic data, chemical derivatization, and X-ray crystallographic analysis of a chloro derivative espol.edu.ec. This early work established zoanthoxanthin as a fluorescent pigment, contributing to the vibrant coloration observed in many zoantharian species espol.edu.ecespol.edu.ecinteresjournals.orgresearchgate.net. Researchers like Prota and coworkers played a pivotal role in advancing the understanding of zoanthoxanthin chemistry, identifying it and related compounds such as pseudozoanthoxanthins, which feature angular ring systems hawaii.edu. The discovery also sparked discussions about the biosynthesis of these metabolites, with evidence suggesting they are produced by the animals themselves, particularly in deeper marine environments where photosynthesis is not possible cdnsciencepub.com.
Biogeographical Distribution and Source Organism Diversity of Zoanthoxanthin and its Analogs
Zoanthoxanthin derivatives exhibit a broad biogeographical distribution, being found in numerous marine invertebrates across various oceanic regions acs.org. They are particularly prevalent among species belonging to the order Zoantharia, where they are often recognized as key pigments espol.edu.ecinteresjournals.orgresearchgate.net.
Zoantharian corals are a primary source of zoanthoxanthins and their analogs. These compounds have been identified in several genera, including:
Parazoanthus : Species such as Parazoanthus cfr. axinellae, Parazoanthus sp., Parazoanthus darwini, and Parazoanthus gracilis have yielded zoanthoxanthin derivatives espol.edu.ecespol.edu.ecresearchgate.netacs.orgresearchgate.net.
Zoanthus : Various Zoanthus species, including Zoanthus cf. sansibaricus, Zoanthus cf. sociatus, Zoanthus cf. pulchellus, and Zoanthus sp., have been reported to contain these alkaloids espol.edu.ecresearchgate.netresearchgate.netcaltech.edu.
Terrazoanthus : Species like Terrazoanthus patagonichus, Terrazoanthus cf. patagonichus, and Terrazoanthus onoi are also known sources of zoanthoxanthin-related compounds, with T. onoi yielding a new family of 2-aminoimidazole alkaloids that may be precursors to zoanthoxanthins espol.edu.ecespol.edu.ec.
Epizoanthus : Compounds have been isolated from Epizoanthus arenaceus and other Epizoanthus species espol.edu.ec.
Palythoa : While more famously known for palytoxins, Palythoa species are also part of the broader group from which zoanthoxanthin-related metabolites have been studied espol.edu.ecinteresjournals.orgcaltech.edu.
Beyond zoantharians, zoanthoxanthin alkaloids have also been isolated from hydroid species, marking a significant expansion of their known natural sources. Notably, eight new diacylated zoanthoxanthin alkaloids, termed dentithecamides A–H, along with three known analogs (zoamides B–D), were identified from the marine hydroid Dentitheca habereri researchgate.netacs.orgnih.govrsc.org. This discovery represents the first report of zoanthoxanthin alkaloids originating from a hydroid researchgate.netacs.orgnih.gov. Dentitheca habereri is often found in association with Parazoanthus species, suggesting a potential ecological or biosynthetic link researchgate.netacs.org.
Classification of Zoanthoxanthin within Marine Alkaloid Chemistry
Zoanthoxanthins are primarily classified as marine alkaloids, specifically belonging to the broader category of 2-aminoimidazole alkaloids.
Zoanthoxanthins are recognized as a unique class of heteroaromatic amines interesjournals.org. Their chemical structure is characterized by the presence of a 2-aminoimidazole ring system, a common motif in many marine natural products researchgate.netespol.edu.ec. This classification highlights a shared biosynthetic origin or structural relationship with other marine alkaloids featuring this imidazole (B134444) core.
A key structural feature of zoanthoxanthins and their analogs is the presence of a conformationally mobile cycloheptadiene core researchgate.netacs.orgnih.gov. The foundational structure of zoanthoxanthin itself has been described as a 1,3,5,7-tetraazacyclopent[f]azulene skeleton espol.edu.ec. The intricate arrangement of nitrogen atoms and the fused ring systems contribute to their unique chemical properties and fluorescence.
Table 1: Zoanthoxanthin and Analogs: Source Organisms
| Genus | Species / Specificity | Type | References |
| Parazoanthus | cfr. axinellae | Zoantharian | espol.edu.ec |
| Parazoanthus | sp. | Zoantharian | espol.edu.ecresearchgate.netacs.org |
| Parazoanthus | darwini | Zoantharian | espol.edu.ec |
| Parazoanthus | gracilis | Zoantharian | researchgate.netresearchgate.net |
| Zoanthus | cf. sansibaricus | Zoantharian | researchgate.net |
| Zoanthus | cf. sociatus | Zoantharian | espol.edu.ec |
| Zoanthus | cf. pulchellus | Zoantharian | espol.edu.ec |
| Zoanthus | sp. | Zoantharian | researchgate.netcaltech.edu |
| Terrazoanthus | patagonichus | Zoantharian | espol.edu.ec |
| Terrazoanthus | cf. patagonichus | Zoantharian | espol.edu.ec |
| Terrazoanthus | onoi | Zoantharian | espol.edu.ec |
| Epizoanthus | arenaceus | Zoantharian | espol.edu.ec |
| Epizoanthus | sp. | Zoantharian | espol.edu.ec |
| Dentitheca | habereri | Hydroid | researchgate.netacs.orgnih.govrsc.org |
Current Research Paradigms and Future Trajectories in Zoanthoxanthin Investigations
Current scientific endeavors concerning zoanthoxanthin are multifaceted, focusing on its intricate chemical nature, diverse biological activities, and potential applications. Research paradigms are evolving to explore its biosynthesis, ecological roles, and structure-activity relationships, paving the way for future investigations into its therapeutic and biotechnological potential.
Current Research Paradigms
Current research into zoanthoxanthins is characterized by several key areas of investigation:
Biological Activity ProfilingThe broad spectrum of biological activities exhibited by zoanthoxanthins and their analogs is a significant focus of current research.
Future Trajectories
The ongoing research into zoanthoxanthins points towards several promising future directions:
Synthetic Chemistry and Analog DevelopmentDeveloping efficient and scalable synthetic methodologies for zoanthoxanthins and their analogs is crucial for further investigation and potential commercialization. Future research will likely involve the synthesis of diverse analog libraries to fine-tune bioactivity, improve pharmacokinetic profiles, and explore a wider range of therapeutic targetscaltech.edu.
Data Tables
Table 1: DNA Binding Properties of Parazoanthoxanthin A
This table summarizes key findings regarding the interaction of parazoanthoxanthin A with DNA, as determined by spectroscopic and hydrodynamic techniques.
| Property | Value / Description | Reference |
| Binding Affinity | Approximately 2-5 x 10⁵ M⁻¹ (near physiological salt concentration, 100 mM NaCl) | nih.gov |
| Binding Site Size (7 ± 1 bp) | Natural genomic DNA duplexes (calf thymus, salmon testes); Alternating synthetic polynucleotides (poly[d(AT)]·poly[d(AT)], poly[d(GC)]·poly[d(GC)]) | nih.gov |
| Binding Site Size (9 ± 1 bp) | Synthetic homopolymer poly[d(A)]·poly[d(T)] | nih.gov |
| Binding Modes | Intercalation; Predominantly electrostatic | nih.gov |
| Enzyme Inhibition | Inhibits DNA polymerase in vitro | nih.gov |
Table 2: Selected Biological Activities of Zoanthoxanthins and Analogs
Elucidation of Zoanthoxanthin Biosynthetic Pathways
Proposed Biosynthetic Mechanisms for Zoanthoxanthin Core Structure
The formation of the characteristic Zoanthoxanthin skeleton is believed to involve sophisticated cyclization reactions, likely initiated by dimerization of precursor molecules.
A prominent hypothesis for the construction of the Zoanthoxanthin core structure centers on a [6+4] cycloaddition reaction researchgate.netresearchgate.netacs.orgacs.org. This mechanism proposes the dimerization of two molecules of 2-amino-4-vinylimidazole . This crucial intermediate is thought to be derived from the amino acid arginine through an oxidative process at its β-position acs.orgacs.org. An alternative but related proposal suggests a Diels-Alder type [4+2] cycloaddition involving 4-vinylimidazol-2-amine as a key intermediate, leading to the dimerization and formation of the core skeleton acs.orgacs.org. The biological relevance of Diels-Alder reactions in natural product biosynthesis is well-established, where enzymes mediate these cycloadditions to efficiently construct complex cyclic frameworks nih.govwikipedia.orgmdpi.comrsc.orglibretexts.org. The proposed mechanisms often involve a tautomeric equilibrium of the key imidazole (B134444) intermediate with a diazafulvene analogue, which then participates in the cycloaddition reaction acs.org.
Table 1: Key Proposed Steps and Intermediates in Zoanthoxanthin Biosynthesis
| Step | Proposed Reaction/Intermediate | Potential Origin/Precursor | Reaction Type | Key References |
| 1 | Formation of 2-amino-4-vinylimidazole | Arginine | Oxidation | acs.orgacs.org |
| 2 | Dimerization of Intermediate | 2-amino-4-vinylimidazole | [6+4] or [4+2] Cycloaddition | researchgate.netresearchgate.netacs.orgacs.org |
| 3 | Post-cyclization Modifications | Cycloadduct | Various | acs.org |
In Vitro Enzymatic Characterization of Biosynthetic Steps
Confirming the proposed biosynthetic pathways necessitates in vitro enzymatic characterization . This involves isolating and purifying the enzymes encoded by the suspected BGCs and assessing their catalytic activity with specific substrates under controlled laboratory conditions nih.govfrontiersin.orgnih.gov. Studies on the biosynthesis of other natural products, such as carotenoids nih.gov, glucosinolates frontiersin.org, and meroditerpenoids nih.gov, have successfully employed these techniques. Such experiments are vital for precisely defining the chemical transformations catalyzed by individual enzymes and for identifying necessary cofactors and intermediates nih.govfrontiersin.orgnih.govbeilstein-journals.orgfrontiersin.org.
Isotopic Labeling Studies in Biosynthesis Elucidation
Isotopic labeling studies are indispensable for tracing the metabolic flow of atoms through complex biosynthetic pathways researchgate.netnih.govrsc.orgmlrip.ac.inplos.org. This technique involves feeding organisms with precursors enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) nih.govnih.govplos.org. The incorporation of these labeled atoms into the target molecule, Zoanthoxanthin, is then meticulously tracked using analytical methods like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.govnih.govplos.org. By analyzing the resulting mass shifts and fragmentation patterns, researchers can determine the origin of specific atoms within the Zoanthoxanthin molecule, thereby mapping the precise biosynthetic route and identifying intermediate compounds nih.govnih.govplos.org. Analytical methods such as HR-LCMSMS, used to examine cell extracts and compare them with synthetic standards, also contribute significantly to confirming the presence and structure of compounds, complementing isotopic labeling efforts researchgate.netresearchgate.net.
Compound List:
Zoanthoxanthin
Terrazoanthines
2-amino-4-vinylimidazole
4-vinylimidazol-2-amine
Arginine
Terrazoanthines A-C
Zoanthamines
Norzoanthamine
Zoanthenamine
28-Deoxyzoanthenamine
Parazoanthoxanthin derivatives (E, F, G)
Paragracine
Pseudozoanthoxanthin
Palytoxin
Zoanthusterone
PGA2
Lovastatin
Salicylic acid
Melatonin
Astaxanthin
Glucosinolates (GSLs)
Sinigrin (SIN)
Glucoiberin (GIB)
Cristazarin
Brevione E
Setosusin
Tylactone
Indole-3-acetic acid (IAA)
5-hydroxymethylfurfural (B1680220) (HMF)
2,5-dimethylfuran (B142691) (DMF)
Furan dicarboxylic acid (FDCA)
Acrolein
Acrylic acid
5-ethylidene-2-norbornene
Trimellitic acid (TMLA)
Carotenoids
Zeaxanthin
Beta-carotene
Canthaxanthin
Phoenicoxanthin (Adonirubin)
Echinenone
4-ketozeaxanthin (Adonixanthin)
Yatakemycin
Jawsamycin
Coelulatin
Anthraquinones
Lobosamide D
Polyketides
Non-ribosomal peptides
RiPPs
Siderophores
Lantipeptides
Terpenes
Advanced Methodologies for Structural Analysis and Isolation of Zoanthoxanthin and Its Derivatives
Chromatographic Separation Techniques for Natural Product Isolation
Chromatography is a fundamental tool for the separation, identification, and purification of components from a mixture. nih.gov In the context of marine natural products like zoanthoxanthin, chromatographic techniques are indispensable for isolating pure compounds from crude extracts. slideshare.netijpsjournal.combioanalysis-zone.com The choice and optimization of these techniques are critical for achieving satisfactory separation and obtaining compounds of interest with high purity. nih.goviosrjournals.org
Optimization of Extraction and Fractionation Procedures
The initial step in isolating zoanthoxanthin involves extraction from the marine organism, often a species of Parazoanthus or Zoanthus. researchgate.netresearchgate.net The selection of an appropriate extraction method is crucial to maximize the yield of the target compounds while preventing their degradation. mdpi.com Common traditional methods include maceration and Soxhlet extraction, though these can be time-consuming and require large volumes of organic solvents. nih.gov
Modern and alternative extraction techniques are increasingly employed for their efficiency and environmental friendliness. nih.gov These methods include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), which often provide higher yields and are less destructive to thermolabile compounds. mdpi.com
Following extraction, the crude extract is a complex mixture containing salts, lipids, pigments, and a wide array of other primary and secondary metabolites. researchgate.net Therefore, a fractionation step is essential to simplify the mixture. A widely used method is liquid-liquid partitioning, which separates compounds based on their differential solubility in immiscible solvents of varying polarity. slideshare.net For instance, Kupchan's method is a popular liquid-liquid fractionation procedure used in natural product isolation. researchgate.net
Given that extracts from marine organisms contain a high percentage of salt and lipids that can interfere with subsequent chromatographic analysis, specific procedures are employed for their removal. researchgate.net Solid-phase extraction (SPE) using cartridges such as C18 or resins like Diaion HP-20 is a common technique to desalt the extract and remove highly lipophilic impurities. researchgate.net Gel chromatography, for example with Sephadex LH-20, can also be used for desalting and initial fractionation. slideshare.netresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products, including zoanthoxanthin and its derivatives. nih.gov It operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate quantities of a specific compound sufficient for structural elucidation and biological assays. gilson.comlcms.cz
The most common mode used for purifying compounds like zoanthoxanthins is reversed-phase HPLC (RP-HPLC). nih.gov In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Method development in prep-HPLC involves optimizing several parameters to achieve high resolution and throughput:
Column Selection: Columns with larger diameters (e.g., 15 to 30 cm) are used to accommodate larger sample volumes. ardena.com
Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities.
Flow Rate and Injection Volume: These are scaled up from analytical methods to maximize the amount of purified compound per run. lcms.cz
Detection: UV-Vis detectors are commonly used, as chromophoric compounds like zoanthoxanthins absorb light in the ultraviolet-visible spectrum. gilson.com Mass spectrometry (MS) can also be coupled with prep-HPLC for mass-directed fractionation. gilson.com
For example, the isolation of diacylated zoanthoxanthin derivatives known as dentithecamides involved a semi-preparative HPLC step to subfractionate primary hit fractions from an initial screening. researchgate.net This rapid second-stage purification conserves the extract mass and provides active fractions for immediate analysis by NMR and LCMS. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) in Complex Mixture Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.comtsijournals.com UPLC systems utilize columns packed with smaller particles (less than 2 µm), which necessitates operation at much higher pressures (up to 100 MPa). researchgate.net
The key advantages of UPLC in the analysis of complex mixtures containing zoanthoxanthins are:
Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for the separation of closely related zoanthoxanthin derivatives that might co-elute in an HPLC system. researchgate.net
Increased Speed: Analyses are significantly faster, reducing run times from tens of minutes to just a few minutes without compromising separation quality. mdpi.com
Higher Sensitivity: The narrower peaks produced by UPLC result in greater peak heights and thus improved sensitivity, which is crucial when dealing with low-abundance metabolites. researchgate.net
When coupled with high-resolution mass spectrometry (HRMS), UPLC (as UHPLC-HRMS) becomes a powerful tool for metabolomic profiling of marine organisms. researchgate.net This approach can be used for the targeted and untargeted analysis of zoanthoxanthin alkaloids within a crude extract, providing rapid identification of known compounds and tentative characterization of new derivatives based on their accurate mass and fragmentation patterns. researchgate.netmeasurlabs.com This capability is invaluable for dereplication—the rapid identification of already known compounds—early in the drug discovery process.
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including novel natural products like zoanthoxanthins. researchgate.netmdpi.com It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov
NMR is a non-destructive technique that allows for the complete characterization of a molecule's structure. mdpi.com For complex alkaloids like zoanthoxanthins, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous structure assignment. nih.gov
One-dimensional (1D) NMR spectra are the starting point for the structural elucidation process. nih.govresearchgate.net They provide fundamental information about the types and number of protons and carbons in the molecule.
¹H NMR Spectrum: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin coupling or multiplicity), and the number of protons of each type (integration). For zoanthoxanthin derivatives, the ¹H NMR spectrum reveals signals corresponding to aromatic protons, methyl groups, and other protons attached to the core heterocyclic structure. nih.gov
¹³C NMR Spectrum: The carbon-13 NMR spectrum shows the number of non-equivalent carbons in the molecule and their chemical shifts, which indicate their functional group type (e.g., C=O, C=N, aromatic C, aliphatic C). nih.gov While standard ¹³C NMR does not provide information on the number of attached protons, spectral editing techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons. Research has shown that for zoanthoxanthin alkaloids, a ¹³C APT spectrum, along with a ¹H-¹H COSY spectrum, can be sufficient to assign a new metabolite to one of the known skeletal families (A, B, or C). nih.gov
The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly characteristic of the unique 1,3,5,7-tetrazacyclopentazulene core of zoanthoxanthins. The data from these 1D experiments provide the initial framework for building the molecular structure. researchgate.net
Below is a table of representative ¹H and ¹³C NMR data for the parent compound, Zoanthoxanthin, which illustrates the characteristic chemical shifts for its core structure.
Table 1: ¹H and ¹³C NMR Data for Zoanthoxanthin in DMSO-d₆
This table presents the nuclear magnetic resonance (NMR) chemical shift values for the core structure of Zoanthoxanthin. The data is essential for chemists to confirm the identity and purity of the compound and to elucidate the structures of new derivatives.
| Position | ¹³C Chemical Shift (δ) [ppm] | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz, Integration) |
|---|---|---|
| 2 | 157.0 | - |
| 3a | 149.2 | - |
| 4 | 128.2 | - |
| 5 | 114.3 | 6.64 (s, 1H) |
| 6 | 153.2 | - |
| 7 | 109.8 | 6.55 (s, 1H) |
| 8 | 137.9 | - |
| 8a | 120.9 | - |
| 9a | 147.8 | - |
| N-CH₃ (at pos. 3) | 31.4 | 3.28 (s, 3H) |
| N-CH₃ (at pos. 4) | 39.1 | 3.59 (s, 3H) |
| N(CH₃)₂ (at pos. 6) | 43.1 | 3.00 (s, 6H) |
| NH₂ (at pos. 2) | - | 6.90 (br s, 2H) |
Data derived from published literature for Zoanthoxanthin. nih.gov Actual values may vary slightly based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
The unambiguous structural elucidation of complex marine natural products like zoanthoxanthin and its derivatives relies heavily on advanced spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure, connectivity, and spatial arrangements that are often indecipherable from one-dimensional (1D) spectra. wikipedia.orgsciopen.com These techniques enhance spectral resolution by spreading nuclear interactions across two frequency dimensions, revealing correlations between different nuclei within the molecule. wikipedia.orgcreative-biostructure.com For zoanthoxanthin-type alkaloids, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is essential for piecing together the intricate framework and defining the relative stereochemistry. nih.govespol.edu.ecnih.gov
Correlation Spectroscopy (COSY)
Correlation Spectroscopy (COSY) is a fundamental homonuclear 2D NMR experiment that identifies scalar (J-coupled) interactions between protons, typically those separated by two or three bonds. wikipedia.orgcreative-biostructure.comlongdom.org The resulting spectrum displays diagonal peaks corresponding to the 1D ¹H NMR spectrum and off-diagonal cross-peaks that indicate which protons are coupled to each other. libretexts.orgcam.ac.uk This information is crucial for tracing out proton-proton spin systems and establishing the connectivity of adjacent carbon fragments within a molecule. longdom.orggithub.io
In the structural analysis of zoanthoxanthin derivatives, ¹H-¹H COSY spectra are instrumental in identifying contiguous proton networks. For instance, in the elucidation of a pseudozoanthoxanthin derivative, COSY experiments revealed key correlations within the side chain, such as those between H-2' and H-1'/H-3', and between H-4' and H-3'/H-5', which helped to establish the presence of an –N–CH₂–CH₂–CH₂–CH₂–CH₂–COOH unit. nih.gov Similarly, for another derivative, correlations confirmed a –CH₂–CH=CH–CH₂–CH₂–CH₂–COOH unit attached to the N(3) position of the core structure. nih.gov
Table 1: Selected ¹H-¹H COSY Correlations for a Pseudozoanthoxanthin Derivative nih.gov
| Correlating Proton 1 | Correlating Proton 2 | Inferred Structural Fragment |
|---|---|---|
| H-1' (δH 3.20) | H-2' (δH 1.54) | N-CH₂(1')-CH₂(2')-CH₂(3')-CH₂(4')-CH₂(5')-COOH |
| H-2' (δH 1.54) | H-3' (δH 1.35) | |
| H-3' (δH 1.35) | H-4' (δH 1.65) | |
| H-4' (δH 1.65) | H-5' (δH 2.21) |
Heteronuclear Single Quantum Coherence (HSQC)
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly to the heteronuclei to which they are attached, most commonly ¹³C or ¹⁵N. numberanalytics.comepfl.ch The resulting 2D map shows a cross-peak for each proton-carbon one-bond (¹JCH) correlation. huji.ac.il This technique is exceptionally powerful for assigning carbon resonances based on their attached, and often more easily assigned, proton signals. github.ioepfl.ch Edited HSQC experiments can further provide information on the multiplicity of the carbon atom (CH, CH₂, or CH₃). epfl.ch
For complex alkaloids like zoanthoxanthins, where proton and carbon spectra can be crowded, the HSQC experiment is indispensable for assigning the ¹³C NMR data. nih.govunisa.itespol.edu.ec By correlating the well-resolved proton signals to their corresponding carbon atoms, researchers can confidently build the molecular framework piece by piece. This technique, used in conjunction with COSY and HMBC, was critical in the structural elucidation of compounds like terrazoanthines A-C, which are related to zoanthoxanthins. espol.edu.ecacs.org
Heteronuclear Multiple Bond Correlation (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). numberanalytics.comceitec.cz Unlike HSQC, which shows direct one-bond connections, HMBC reveals connectivity between atoms separated by multiple bonds. indiana.edu This is particularly vital for identifying and placing quaternary carbons (which have no attached protons and are therefore silent in HSQC spectra) and for connecting different spin systems that have been identified by COSY. github.ioepfl.ch
In the study of zoanthoxanthin and its analogues, HMBC is arguably one of the most powerful tools for assembling the complete carbon skeleton. For example, weak HMBC correlations observed between the side-chain proton H-1' and the core carbons C-2 and C-3a were the deciding factor in attaching the side chain to the N(3) nitrogen atom of the pseudozoanthoxanthin core. nih.gov The experiment provides a wealth of connectivity information, linking disparate parts of the molecule into a coherent structure. nih.govucsd.edu
Table 2: Key HMBC Correlations for a Pseudozoanthoxanthin Derivative nih.gov
| Proton (δH) | Correlated Carbon (δC) | Significance |
|---|---|---|
| H-1' (3.20) | C-2 (160.8), C-3a (132.3) | Connects the side chain to the pseudozoanthoxanthin core at N(3). |
| H-1' (3.20) | C-2' (29.7), C-3' (26.9) | Confirms connectivity within the side chain. |
| H-5' (2.21) | C-3' (26.9), C-4' (26.3), C-6' (176.4) | Confirms the position of the terminal carboxyl group. |
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. libretexts.orgacdlabs.com The correlations, known as Nuclear Overhauser Effects (NOEs), arise from through-space dipole-dipole interactions, and their intensity is inversely proportional to the sixth power of the distance between the nuclei (typically effective up to ~5 Å). creative-biostructure.comwordpress.com This makes NOESY an essential tool for determining the relative stereochemistry and three-dimensional conformation of molecules. libretexts.org
For rigid, polycyclic molecules like the zoanthoxanthin alkaloids, NOESY data is critical for establishing the stereochemical relationships between different parts of the structure. researchgate.net By observing which protons are spatially proximate, chemists can deduce the orientation of substituents and the fusion of rings. For instance, a NOESY cross-peak between a specific methyl group and a methine proton on an adjacent ring would confirm that they are on the same face of the molecule, thereby defining the relative stereochemistry at those centers. libretexts.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique that provides highly accurate mass measurements of ions in the gas phase. wisdomlib.orgeuropa.eu The electrospray ionization (ESI) source creates ions from analyte molecules in solution, which are then analyzed by a high-resolution mass analyzer (such as Time-of-Flight, TOF, or Orbitrap). spectralworks.com The key advantage of HRESIMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within a few parts per million, ppm). wisdomlib.orgrsc.org
Accurate Mass Determination for Elemental Composition
The primary application of the accurate mass data obtained from HRESIMS is the unambiguous determination of a compound's elemental composition (molecular formula). uky.eduwaters.com Since each element has a unique exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), a highly accurate mass measurement can distinguish between different combinations of atoms that might have the same nominal mass. rsc.orguky.edu
In the research of zoanthoxanthin and its derivatives, HRESIMS is the definitive method for establishing the molecular formula of newly isolated compounds. espol.edu.ec For example, a new dopamine (B1211576) analogue isolated from Zoanthus cf. sansibaricus showed a molecular ion peak [M+H]⁺ at m/z 205.1331 in its (+)-HRESIMS spectrum. espol.edu.ec This accurate mass corresponds to the molecular formula C₁₂H₁₇N₂O, allowing researchers to proceed with detailed NMR analysis with a known elemental composition. espol.edu.ec Similarly, the molecular formula of a new pseudozoanthoxanthin was deduced as C₁₉H₂₆N₆O₂ from its ESIMS and NMR data. nih.gov This information is the crucial first step in any structural elucidation effort.
Table 3: HRESIMS Data and Elemental Composition of Zoanthoxanthin-Related Alkaloids espol.edu.ecespol.edu.ec
| Compound | Ion | Measured m/z | Deduced Molecular Formula | Source Organism |
|---|---|---|---|---|
| Serotonin Derivative 1 | [M+H]⁺ | 269/271 | C₁₁H₁₃BrN₂O | Zoanthus cf. sansibaricus |
| Serotonin Derivative 2 | [M+H]⁺ | 205.1331 | C₁₂H₁₇N₂O | Zoanthus cf. sansibaricus |
| Serotonin Derivative 3 | [M+H]⁺ | 219.1485 | C₁₃H₁₉N₂O | Zoanthus cf. sansibaricus |
| Terrazoanthine B | [M+H]⁺ | 393.2043 | C₂₁H₂₄N₆O₂ | Terrazoanthus onoi |
| Terrazoanthine C | [M+H]⁺ | 360.1556 | C₁₈H₂₂N₃O₆ | Terrazoanthus onoi |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation of selected ions. wikipedia.orglongdom.org The process involves multiple stages of mass analysis. Initially, molecules are ionized, and the first mass spectrometer (MS1) selects a specific ion, known as the precursor ion, based on its mass-to-charge ratio (m/z). nationalmaglab.org This precursor ion is then directed into a collision cell, where it is fragmented into smaller product ions through methods like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer (MS2), which generates a product ion spectrum. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that helps in the elucidation of the compound's chemical structure. longdom.orgnationalmaglab.org
In the structural elucidation of zoanthoxanthin and its derivatives, high-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently employed to establish the molecular formula with high accuracy. researchgate.netnih.gov Following the determination of the molecular formula, MS/MS fragmentation analysis serves as a crucial step for confirming the proposed structure. The fragmentation pattern reveals the connectivity of atoms and the presence of specific substructures within the molecule. For instance, in the analysis of diacylated zoanthoxanthin derivatives, HRESIMS provides the elemental composition, while subsequent MS/MS experiments would be used to characterize the acyl groups and the core zoanthoxanthin skeleton by observing specific neutral losses and characteristic fragment ions. nih.gov
The analysis of fragmentation patterns can be complex, but general rules often apply. The fragmentation of related alkaloid structures, for example, often involves characteristic losses, such as the loss of water (H₂O) or small alkyl groups. jmb.or.kr By comparing the observed fragmentation patterns with those of known compounds or with theoretical fragmentation pathways, researchers can piece together the structure of new derivatives. jmb.or.krresearchgate.net
Table 1: Key Principles of Tandem Mass Spectrometry (MS/MS)
| Stage | Description | Purpose |
|---|---|---|
| Ionization | The sample molecules are converted into gas-phase ions. | To make the molecules amenable to analysis by mass spectrometry. |
| MS1 Analysis | The first mass spectrometer separates the ions based on their mass-to-charge (m/z) ratio and selects a specific "precursor ion". | To isolate the ion of interest from a complex mixture. |
| Fragmentation | The selected precursor ion is broken into smaller "product ions" in a collision cell, typically through collision with an inert gas (e.g., argon or nitrogen). | To generate structurally informative fragments. |
| MS2 Analysis | The second mass spectrometer separates the product ions by their m/z ratio. | To obtain the fragmentation spectrum of the selected precursor ion. |
| Detection | The product ions are detected, and a mass spectrum is generated, showing the relative abundance of each fragment. | To provide the final data for structural interpretation. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. utdallas.edunih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz When a molecule absorbs IR radiation, it is excited to a higher vibrational state. Different types of bonds (e.g., C-H, N-H, C=O) and functional groups vibrate at distinct and characteristic frequencies. vscht.czlibretexts.org An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus its frequency (typically expressed as wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, scientists can deduce the presence or absence of specific functional groups within the molecule. utdallas.edu
The structures of zoanthoxanthin and its derivatives have been elucidated using a combination of spectroscopic methods, including IR spectroscopy. researchgate.netnih.gov The IR spectrum of a zoanthoxanthin derivative provides evidence for its key structural features. For example, the presence of N-H bonds in the amine groups would be indicated by absorption bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic-like heterocyclic ring system typically appear around 2850-3100 cm⁻¹. vscht.czlibretexts.org Stretching vibrations from the C=N and C=C bonds within the core heterocyclic structure are expected in the 1500-1680 cm⁻¹ region. The analysis of these characteristic absorption bands helps to confirm the proposed molecular structure derived from other spectroscopic data.
Table 2: Predicted Characteristic IR Absorption Bands for Zoanthoxanthin Functional Groups
| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate, sharp) |
| Aromatic C-H | Stretch | 3000 - 3100 (variable) |
| Aliphatic C-H (in methyl groups) | Stretch | 2850 - 3000 (strong) |
| C=N / C=C (in heterocyclic system) | Stretch | 1500 - 1680 (variable) |
| Aromatic C-C | In-ring stretch | 1400 - 1600 (variable) |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. researchgate.netnih.gov The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, scientists can calculate the electron density map of the molecule and, from that, determine the precise spatial arrangement of every atom.
This method is particularly powerful for establishing the absolute configuration of chiral centers, which is crucial in pharmaceutical and biological research as different enantiomers can have vastly different effects. soton.ac.uk The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.netnih.gov This effect allows for the differentiation between a molecule and its non-superimposable mirror image.
The structure of zoanthoxanthin was originally confirmed by X-ray crystallographic analysis of its 2-chloro-derivative. rsc.orgresearchgate.net This analysis provided unambiguous proof of its novel heterocyclic system. rsc.org Research on diacylated zoanthoxanthin derivatives isolated from the hydroid Dentitheca habereri also utilized X-ray crystallography to confirm the structure of a chloro-derivative. researchgate.net The analysis established the crystal system, space group, and unit cell dimensions, providing a complete and unambiguous structural determination. researchgate.net Similarly, the absolute configurations of related zoanthamine (B1237179) alkaloids have been definitively established through single-crystal X-ray crystallographic analysis. nih.gov
Table 3: Crystallographic Data for the 2-chloro-derivative of Zoanthoxanthin
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₆ClN₅ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a | 7.282 Å | researchgate.net |
| b | 8.408 Å | researchgate.net |
| c | 25.422 Å | researchgate.net |
| β | 94.31° | researchgate.net |
| Z (Molecules per unit cell) | 4 | researchgate.net |
| Refinement (R value) | 0.040 | researchgate.net |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Zoanthoxanthin |
| 2-chloro-derivative of Zoanthoxanthin |
| Dentithecamides |
| Zoamides |
Ecological Significance and Mechanistic Investigations of Zoanthoxanthin Biological Activities
Ecological Roles of Zoanthoxanthin in Marine Ecosystems
Zoanthoxanthin and its derivatives are a class of yellow, fluorescent pigments predominantly found in colonial anthozoans of the order Zoantharia (zoanthids). These unique heteroaromatic alkaloids play multifaceted roles that are critical to the survival of their host organisms and the broader health of marine ecosystems. Their functions range from providing vital protection against harmful solar radiation to contributing to the complex visual landscape of coral reefs.
Photoprotective Mechanisms Against Ultraviolet Radiation
Marine organisms inhabiting the euphotic zone are constantly exposed to high levels of ultraviolet radiation (UVR), which can cause significant cellular damage, including DNA lesions and the formation of reactive oxygen species (ROS). mdpi.comnih.gov Zoanthoxanthin, as a xanthophyll, is believed to contribute to photoprotection through two primary mechanisms.
First, it acts as a natural sunscreen by absorbing light in the UV and blue-light regions of the spectrum. nih.gov This absorption prevents harmful wavelengths from penetrating deeper into the tissues and damaging the cells of both the host zoanthid and its symbiotic algae (zooxanthellae). Other marine xanthophylls, such as fucoxanthin, have demonstrated a clear capacity to absorb UVA and UVB radiation, and it is understood that Zoanthoxanthin functions similarly. nih.govresearchgate.net
Second, Zoanthoxanthin likely possesses antioxidant properties that neutralize ROS generated by UVR exposure. mdpi.com Carotenoids and xanthophylls are known for their potent ability to scavenge free radicals, thereby mitigating oxidative stress and preventing subsequent cellular damage, such as lipid peroxidation and apoptosis. mdpi.commdpi.com This antioxidant capacity is a crucial defense mechanism for sessile organisms that cannot move to avoid light stress.
Contribution to Organismal Coloration, Camouflage, and Interspecies Communication
Zoanthoxanthins are directly responsible for the vibrant yellow and often fluorescent coloration of many zoanthid species. This pigmentation serves several ecological purposes. The distinct colors can provide camouflage, helping the colonies blend in with certain benthic substrates and avoid predation. Conversely, bright, fluorescent colors may serve as a form of aposematism (warning coloration), signaling potential toxicity to predators. This visual signaling is a key component of interspecies communication in the visually complex environment of a coral reef.
Broader Implications for Marine Biodiversity and Ecosystem Functionality
| Ecological Role | Mechanism / Function | Significance for Host Organism |
| Photoprotection | Absorbs UVR; Scavenges Reactive Oxygen Species (ROS). | Prevents cellular damage, DNA lesions, and oxidative stress. |
| Accessory Pigment | Absorbs light in the blue-green spectrum; Transfers energy to chlorophyll. | Increases the efficiency and range of light available for photosynthesis. |
| Coloration | Provides yellow and fluorescent pigmentation. | Used for camouflage, warning signals (aposematism), and interspecies communication. |
Cellular and Molecular Mechanism-Oriented Biological Activity Studies
While research specifically targeting the molecular mechanisms of Zoanthoxanthin is still emerging, studies on structurally similar marine xanthophylls, such as Astaxanthin and Fucoxanthin, provide a strong predictive framework for its biological activities. These compounds are potent modulators of cellular pathways related to inflammation and oxidative stress.
Anti-inflammatory Activity and Modulation of Cellular Stress Pathways
Chronic inflammation and cellular stress are underlying factors in numerous diseases. Marine xanthophylls have demonstrated significant anti-inflammatory and antioxidant activities, primarily through the modulation of key signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. youtube.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. When a cell is stimulated by pro-inflammatory signals (like lipopolysaccharide or cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. youtube.com
Studies on Astaxanthin and Fucoxanthin have shown that these xanthophylls can inhibit this process. nih.govnih.gov They are believed to suppress the phosphorylation of IκBα, thus preventing NF-κB's activation and nuclear translocation. nih.govresearchgate.net This action effectively downregulates the production of a suite of inflammatory mediators. phcogj.comfrontiersin.org
Furthermore, these compounds modulate cellular stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the cell's endogenous defense mechanisms. Fucoxanthin has been shown to activate the Nrf2/HO-1 pathway, leading to a reduction in intracellular ROS and enhanced antioxidant capacity. nih.gov Given its structural similarities, Zoanthoxanthin is hypothesized to operate through these same critical pathways to exert anti-inflammatory and cytoprotective effects.
| Pathway | Key Proteins / Mediators | Action of Related Xanthophylls (Astaxanthin, Fucoxanthin) | Predicted Effect of Zoanthoxanthin |
| NF-κB Pathway | IκBα, IKK, NF-κB p65, IL-6, TNF-α | Inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation. | Downregulation of pro-inflammatory cytokine production. |
| Nrf2 Pathway | Nrf2, Heme Oxygenase-1 (HO-1) | Activation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes. | Enhancement of cellular antioxidant defenses and reduction of oxidative stress. |
| MAPK Pathways | ERK, JNK, p38 | Inhibition of phosphorylation of key kinases. nih.govnih.gov | Modulation of cellular responses to stress and inflammation. |
Inhibition of Reactive Oxygen Species (ROS) Generation in Microglia Cells
Current scientific literature available through the conducted searches does not provide specific data on the direct effects of Zoanthoxanthin on the inhibition of Reactive Oxygen Species (ROS) generation in microglia cells. While the roles of other marine-derived compounds in modulating microglial ROS production have been investigated, similar mechanistic studies focused solely on Zoanthoxanthin are not presently available.
Attenuation of Nitric Oxide (NO) Production
Based on available research, there is no specific information detailing the capacity of Zoanthoxanthin to attenuate nitric oxide (NO) production. Studies have been conducted on other marine natural products, such as astaxanthin, demonstrating their inhibitory effects on NO production in various cell lines cyanotech.comnih.govnih.gov; however, equivalent research dedicated to Zoanthoxanthin has not been identified in the provided sources.
Regulation of Transcriptional Activity
Inhibition of PAX3-FOXO1 Regulated Transcriptional Activity by Zoanthoxanthin Derivatives
Recent research has identified a series of diacylated zoanthoxanthin derivatives, known as dentithecamides and zoamides, isolated from the marine hydroid Dentitheca habereri. acs.org These compounds represent the first zoanthoxanthin alkaloids reported from a hydroid. acs.org Specific derivatives have demonstrated inhibitory activity against the PAX3-FOXO1 fusion transcription factor, a critical driver of the aggressive alveolar subtype of rhabdomyosarcoma. acs.org
A study investigating a collection of these derivatives found that dentithecamides A and B, as well as the known analogues zoamides B, C, and D, were effective in inhibiting PAX3-FOXO1 regulated transcriptional activity. These active compounds all possess a conformationally mobile cycloheptadiene core, which is suggested to be a key structural feature for their biological function. acs.org The identification of these zoanthoxanthin derivatives provides a new structural framework that could be foundational for developing more potent and specific inhibitors of the PAX3-FOXO1 transcription pathway. acs.org
Table 1: Activity of Zoanthoxanthin Derivatives Against PAX3-FOXO1
| Compound Name | Zoanthoxanthin Derivative Class | Reported Activity |
|---|---|---|
| Dentithecamide A | Dentithecamide | Inhibitory Activity |
| Dentithecamide B | Dentithecamide | Inhibitory Activity |
| Zoamide B | Zoamide | Inhibitory Activity |
| Zoamide C | Zoamide | Inhibitory Activity |
| Zoamide D | Zoamide | Inhibitory Activity |
Enzyme Inhibition and Metabolic Pathway Interference
Inhibition of Submitochondrial Preparations (e.g., Beef Heart Mitochondria)
Early research into the bioactivity of Zoanthoxanthin identified it as an inhibitor of mitochondrial respiration. A 1974 study demonstrated that Zoanthoxanthin inhibits the succinic oxidase activity of submitochondrial preparations from beef heart mitochondria. nih.gov This finding indicates that Zoanthoxanthin can interfere with the mitochondrial electron transport chain, specifically targeting the succinate (B1194679) dehydrogenase complex (Complex II) or subsequent components involved in the oxidation of succinate. nih.gov The study highlighted this inhibitory action as a key metabolic effect of the compound. nih.gov
Structure-Activity Relationship (SAR) Studies of Zoanthoxanthin Analogs and Derivatives
The analysis of zoanthoxanthin derivatives isolated from Dentitheca habereri provides preliminary insights into the structure-activity relationships (SAR) for the inhibition of PAX3-FOXO1 transcriptional activity. The investigation of eleven related compounds, including eight new dentithecamides (A–H) and three known zoamides (B–D), allows for a comparative analysis of their structures against their biological function. acs.org
A key finding is that not all derivatives were active, suggesting that specific structural features are crucial for inhibitory efficacy. The active compounds—dentithecamides A and B, and zoamides B, C, and D—were noted to share a common structural feature: a conformationally mobile cycloheptadiene core. acs.org This suggests that the presence and flexibility of this ring system are important for the molecule's ability to interact with its biological target.
Furthermore, since all compounds share the core zoanthoxanthin scaffold, the variations in the diacylated side chains among the different dentithecamides and zoamides are the primary determinants of their activity. The precise nature, length, and constitution of these acyl groups on the zoanthoxanthin framework likely govern the potency and specificity of the inhibition. The difference in activity between dentithecamides A/B and dentithecamides C-H, for example, can be attributed to the differences in these substitutions. These findings establish a foundational SAR, indicating that the cycloheptadiene core is necessary, while the specific acylation pattern dictates the inhibitory potential against PAX3-FOXO1. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Zoanthoxanthin |
| Dentithecamide A |
| Dentithecamide B |
| Dentithecamide C |
| Dentithecamide D |
| Dentithecamide E |
| Dentithecamide F |
| Dentithecamide G |
| Dentithecamide H |
| Zoamide B |
| Zoamide C |
| Zoamide D |
| Astaxanthin |
| Nitric Oxide |
Zoanthoxanthin as a Research Tool and Molecular Probe
Zoanthoxanthin, a vibrant yellow fluorescent alkaloid found in various colonial anthozoans, has garnered interest not only for its ecological role and potential therapeutic properties but also for its utility as a research tool and molecular probe. The inherent fluorescence of zoanthoxanthin and its derivatives provides a foundation for their application in cellular imaging and for the investigation of specific biological processes. While the full potential of zoanthoxanthin in this capacity is still being explored, preliminary research and the broader understanding of alkaloids as biological probes suggest promising avenues for its use in scientific inquiry.
Alkaloids, as a class of naturally occurring chemical compounds, are frequently employed as biological probes in physiological studies due to their diverse and specific biological activities. Marine environments, in particular, are a rich source of unique chemical structures with the potential for development as molecular probes. Zoanthoxanthins, with their distinct heteroaromatic amine structure, represent a unique class of marine alkaloids responsible for the bright pigmentation of their host organisms.
The application of a molecule as a fluorescent probe is contingent on its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and photostability. While comprehensive photophysical data for the parent zoanthoxanthin molecule is not extensively detailed in publicly available literature, the study of its derivatives has provided some insights. For instance, various synthetic and naturally occurring analogs of zoanthoxanthin have been isolated and their spectroscopic data, including ¹H and ¹³C NMR, have been characterized. This foundational knowledge is crucial for the future design and synthesis of tailored zoanthoxanthin-based probes with optimized fluorescence properties for specific research applications.
The potential of zoanthoxanthin and its derivatives as molecular probes is exemplified by the investigation of their biological targets. For example, certain diacylated zoanthoxanthin alkaloids, such as dentithecamides A and B, have been shown to inhibit the transcriptional activity regulated by PAX3-FOXO1. This finding suggests that fluorescently tagged versions of these molecules could be developed to visualize the localization and dynamics of this specific protein interaction within cells, thereby providing a valuable tool for cancer research.
Furthermore, the general ability of small molecules to be functionalized with reporter groups, such as biotin (B1667282) or fluorescent dyes, allows for their use in affinity-based proteomics to identify their cellular binding partners. While specific studies detailing the use of zoanthoxanthin in this manner are not yet prevalent, the established methodologies for creating such chemical probes could readily be applied to the zoanthoxanthin scaffold. This would enable researchers to "pull-down" and identify the proteins and other macromolecules that interact with zoanthoxanthin, shedding light on its mechanism of action and potentially uncovering new biological pathways.
The following table summarizes the key compounds mentioned in the context of their potential or demonstrated utility in research applications.
| Compound Name | Chemical Class | Investigated Activity/Potential Application |
| Zoanthoxanthin | Alkaloid | Parent compound with inherent fluorescence, potential scaffold for probe development. |
| Dentithecamide A | Diacylated zoanthoxanthin alkaloid | Inhibitor of PAX3-FOXO1 regulated transcriptional activity. |
| Dentithecamide B | Diacylated zoanthoxanthin alkaloid | Inhibitor of PAX3-FOXO1 regulated transcriptional activity. |
Chemical Synthesis and Analog Design of Zoanthoxanthin
Challenges and Strategies in Total Synthesis of Zoanthoxanthin
The synthesis of Zoanthoxanthin and its closely related family, the zoanthamines, is marked by significant structural complexity. Zoanthamine (B1237179) alkaloids, such as norzoanthamine, zoanthamine, and zoanthenol, feature densely functionalized heptacyclic frameworks researchgate.netnih.govespol.edu.ec. These intricate architectures, adorned with numerous stereogenic centers, including quaternary carbons, pose substantial hurdles for synthetic chemists.
Key challenges in their total synthesis include:
Stereocontrol: Precisely controlling the stereochemistry at multiple adjacent chiral centers, particularly quaternary ones, is paramount. Strategies often involve asymmetric reactions and the careful selection of chiral starting materials or auxiliaries researchgate.netnih.govresearchgate.netresearchgate.net.
Ring System Construction: Assembling the fused polycyclic core, often requiring the formation of multiple carbon-carbon and carbon-heteroatom bonds in a stereoselective manner, is a central difficulty.
Functional Group Manipulation: The presence of various functional groups necessitates sophisticated protecting group strategies and chemoselective transformations to avoid unwanted side reactions.
To overcome these obstacles, researchers have employed a range of advanced synthetic techniques. For instance, the total synthesis of norzoanthamine has utilized radical cyclizations, including the Ueno–Stork radical cyclization and cobalt- or manganese-catalyzed hydrogen atom transfer (HAT) radical reactions, to rapidly construct the carbocyclic core researchgate.netnih.gov. Intramolecular Diels-Alder reactions have also been critical for establishing the ABC-ring system with adjacent quaternary asymmetric carbon atoms nih.gov. In the synthesis of zoanthenol, strategies have involved the enantioselective preparation of key building blocks, such as caprolactam and enone synthons, often employing asymmetric hetero-Diels–Alder reactions researchgate.net.
Table 1: Key Synthetic Strategies for Zoanthamine Alkaloids
| Target Alkaloid | Key Synthetic Strategies Employed | Relevant Reference(s) |
| Norzoanthamine | Radical cyclizations (Ueno–Stork, Co-catalyzed HAT, Mn-catalyzed HAT); Intramolecular Diels-Alder reaction; Intramolecular acylation | researchgate.netnih.gov |
| Zoanthenol | Asymmetric hetero-Diels–Alder reaction; Synthesis of caprolactam and enone synthons | researchgate.net |
| Zoanthamine | Stereoselective introduction of C19 methyl group from a common intermediate; isoaromatization for A-ring construction | nih.gov |
Semisynthetic Approaches for Zoanthoxanthin Derivatization
Semisynthesis involves modifying a naturally occurring compound through chemical reactions to create analogs. While specific semisynthetic routes for Zoanthoxanthin are not detailed in the provided literature, the general principles of derivatization are well-established and can be applied to this class of compounds. Natural products often possess reactive functional groups, such as amines, hydroxyls, or carbonyls, which can be selectively modified.
Common derivatization techniques, often employed for analytical purposes but indicative of chemical reactivity, include:
Acylation: Reaction with acyl halides or anhydrides to form esters or amides, altering polarity and stability libretexts.orgjfda-online.comresearchgate.net.
Alkylation: Introduction of alkyl groups, for example, to form esters from carboxylic acids or ethers from alcohols, which can improve chromatographic behavior and stability libretexts.orgjfda-online.comresearchgate.net.
Silylation: Replacement of active hydrogens with silyl (B83357) groups, enhancing volatility and thermal stability, particularly useful for gas chromatography libretexts.orgresearchgate.net.
Applying these methods to Zoanthoxanthin or its precursors could yield derivatives with altered solubility, stability, or biological activity profiles, facilitating structure-activity relationship (SAR) studies. The goal is to leverage the natural product scaffold while fine-tuning its properties through targeted chemical modifications.
Design and Synthesis of Zoanthoxanthin-Inspired Scaffolds and Novel Analogs
The structural motifs found in Zoanthoxanthin and related marine alkaloids serve as a rich source of inspiration for designing novel chemical entities. The complex polycyclic systems and the unique arrangement of nitrogen-containing heterocycles offer opportunities for creating analogs with potentially enhanced or entirely new pharmacological properties.
The design process typically involves:
Scaffold Hopping: Identifying key pharmacophoric elements within the natural product and reconfiguring them into simpler or more synthetically accessible scaffolds.
Fragment-Based Design: Synthesizing smaller fragments of the natural product or its analogs and then combining them to build larger, novel structures.
Systematic Modification: Making targeted changes to specific parts of the natural product's structure, such as altering substituents, modifying ring sizes, or introducing bioisosteres, to explore SAR.
The synthetic methodologies developed for the total synthesis of zoanthamines, as discussed in section 5.1, provide a toolkit for constructing these inspired scaffolds. By adapting strategies like radical cyclizations, cycloadditions, and multicomponent reactions, chemists can efficiently assemble complex molecular architectures that mimic or diverge from the natural product's core structure. The aim is to generate diverse libraries of analogs that can be screened for desired biological activities.
Development of Synthetic Methodologies for Related Imidazole (B134444) Alkaloids
The imidazole ring is a fundamental heterocyclic structure found in numerous natural products and pharmaceuticals, conferring a broad range of biological activities benthamscience.comajrconline.org. The synthesis of imidazole derivatives has been a subject of extensive research, leading to the development of several robust methodologies. These methods are crucial for accessing not only naturally occurring imidazole alkaloids but also for designing and synthesizing novel analogs.
Key synthetic methodologies for imidazole ring formation include:
Debus-Radziszewski Synthesis: This classical method, first reported by Heinrich Debus, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), ammonia (B1221849), and an aldehyde under basic conditions. It proceeds via Schiff base formation, cyclization, and dehydrogenation, making it versatile for producing various imidazole derivatives benthamscience.comajrconline.org.
Radziszewski Synthesis: A variation that uses an α-hydroxyketone, ammonia (or a primary amine), and an aldehyde. This approach allows for greater structural diversity and facilitates the introduction of substituents onto the imidazole ring ajrconline.org.
Metal-Catalyzed Cyclization: This modern approach utilizes metal catalysts, such as copper or palladium, to promote the formation of imidazole rings from precursors like α-aminonitriles or other nitrogen-containing compounds. These methods often offer enhanced reaction rates and selectivity ajrconline.org.
Van Leusen Imidazole Synthesis: A versatile method employing tosylmethyl isocyanides (TosMICs) that react with aldehydes and primary amines. TosMIC acts as a key building block, enabling the rapid assembly of the imidazole core ajrconline.org.
These methodologies have been successfully applied to the synthesis of various marine imidazole alkaloids, such as Oroidin, a relatively simple bromopyrrole-imidazole alkaloid, for which strategies involving pre-formed imidazole rings or open-chain precursors have been employed nih.gov. The continuous development and refinement of these synthetic routes are vital for expanding the chemical space around imidazole-based natural products.
Emerging Research Directions and Prospects for Zoanthoxanthin Studies
Application of Omics Technologies (e.g., Transcriptomics, Proteomics) in Marine Zoanthoxanthin Discovery
The discovery of novel marine natural products has been revolutionized by the advent of "omics" technologies. mdpi.com These approaches provide a comprehensive view of the molecular landscape of an organism, moving beyond traditional methods that were often labor-intensive and unpredictable. mdpi.com For organisms like zoanthids, which harbor complex symbiotic relationships with microbes, omics technologies are particularly crucial for untangling the origins and biosynthetic pathways of compounds like zoanthoxanthin. researchgate.net
Transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) have been effectively combined to probe the molecular diversity of zoanthids. ufc.br For instance, a study on Zoanthus natalensis used this integrated approach to identify a wide array of peptide toxins and venom-related proteins from RNA sequencing data and mass spectrometry analysis. ufc.br Similar transcriptomic analyses on Palythoa caribaeorum and Protopalythoa variabilis have revealed repertoires of toxin-like polypeptides, including neurotoxins and protease inhibitors. ufc.broup.comresearchgate.net
While much of the current omics research on zoantharians has focused on peptide toxins, the same methodologies are directly applicable to the discovery of alkaloids like zoanthoxanthins. By analyzing the transcriptomes and proteomes of different zoanthid species, researchers can identify the enzymes and metabolic pathways responsible for producing these fluorescent pigments. researchgate.net Furthermore, genomics and metagenomics can uncover the biosynthetic gene clusters (BGCs) that code for these pathways, which may exist within the zoanthid genome or in the genomes of their microbial symbionts. numberanalytics.comnih.govmdpi.com This allows for the targeted discovery of new zoanthoxanthin derivatives and provides the genetic blueprints needed for biotechnological production. nih.gov
Table 1: Application of Omics Technologies in Marine Natural Product Research
| Omics Technology | Description | Application in Zoanthoxanthin Research |
|---|---|---|
| Genomics | Study of the complete set of DNA (genome) of an organism. | Identification of biosynthetic gene clusters (BGCs) for zoanthoxanthin synthesis in zoanthids and their symbionts. numberanalytics.com |
| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). | Identifying genes that are actively expressed during zoanthoxanthin production; discovering novel enzymatic pathways. ufc.broup.com |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifying the specific enzymes (proteins) that catalyze the steps in the zoanthoxanthin biosynthetic pathway. ufc.br |
| Metabolomics | Study of the complete set of small-molecule chemicals (metabolites). | Directly detecting and quantifying zoanthoxanthin and its precursors/derivatives within the organism to understand metabolic flow. mdpi.com |
| Multi-omics | Integration of two or more omics datasets. | Creating a holistic view of the biological system to link genes to functions and discover novel compounds and their bioactivities. mdpi.comresearchgate.net |
Advanced Computational Chemistry and Molecular Modeling Studies
Computational chemistry has become an indispensable tool in natural product research, offering powerful methods for structure elucidation, reaction modeling, and prediction of biological activity. tandfonline.comnih.gov For complex alkaloids like zoanthoxanthins, these in silico techniques can significantly accelerate research and overcome challenges associated with limited sample quantities.
A key application is in structure determination. For example, quantum chemical prediction (QCP) of NMR chemical shifts, combined with statistical methods like DP4+ probability analysis, has been used to definitively determine the complex structures and stereochemistry of new zoanthamine (B1237179) alkaloids, which are structurally related to zoanthoxanthins. nih.gov This approach involves comparing experimentally measured NMR data with data calculated for potential structural isomers, allowing for confident assignment of the correct structure. nih.gov
Molecular Dynamics Simulations of Zoanthoxanthin-Target Interactions
Molecular dynamics (MD) simulations provide a virtual microscope to observe how a molecule like zoanthoxanthin might interact with a biological target, such as a protein or enzyme, over time. These simulations model the physical movements of atoms and molecules, offering deep insights into the stability of the ligand-protein complex and the specific interactions that govern binding. brieflands.comsemanticscholar.org
While specific MD studies on zoanthoxanthin are emerging, research on related marine alkaloids demonstrates the power of this technique. For instance, MD simulations were used to study how zoanthamine-type alkaloids bind to and inhibit human fibroblast collagenase, a type of matrix metalloproteinase. brieflands.comresearchgate.net The simulations revealed that compounds like zoanthamide and zooxathellamine could form stable interactions within the enzyme's active site through hydrogen bonds and hydrophobic contacts. brieflands.com Similarly, MD simulations have been employed to investigate the binding of manzamine alkaloids to the RSK1 protein, a target in cancer therapy, and batzelladine alkaloids to the main protease of SARS-CoV-2, revealing stable thermodynamic features for the most promising compounds. researcher.lifeuea.ac.uk These studies serve as a blueprint for future research to explore the dynamic interactions between zoanthoxanthin derivatives and their potential protein targets.
In Silico Screening for Potential Biological Targets
In silico screening, particularly molecular docking, is a high-throughput computational method used to predict the binding affinity of a large library of small molecules against a specific biological target. usf.educhemrxiv.org This approach allows researchers to rapidly screen vast chemical libraries, such as databases of marine natural products, to identify promising "hits" for further experimental validation, saving significant time and resources. usf.edunih.gov
The search for new therapeutics has been greatly aided by these techniques. Libraries containing thousands of marine natural products have been virtually screened against critical viral enzymes like the main protease of SARS-CoV-2. semanticscholar.orgmdpi.com Such studies have successfully identified various marine alkaloids and other compounds as potential inhibitors. semanticscholar.orgmdpi.com The process involves docking each compound into a 3D model of the target protein to calculate a binding energy score, which indicates the likelihood of a strong interaction. chemrxiv.org This strategy can be readily applied to zoanthoxanthin and its known analogs. By screening them against a wide range of validated protein targets associated with various diseases, researchers can generate hypotheses about their biological activities and prioritize which compounds to test in laboratory-based assays.
Table 2: Examples of Computational Studies on Marine Alkaloids
| Marine Alkaloid(s) | Biological Target | Computational Method(s) | Key Finding |
|---|---|---|---|
| Zoanthamine-type alkaloids | Human Fibroblast Collagenase (MMP-1) | Molecular Docking, Molecular Dynamics (MD) Simulation, MM-GBSA | Zoanthamide and zooxathellamine identified as potent inhibitors with stable binding in the enzyme's active site. brieflands.comresearchgate.net |
| Manzamine A & derivatives | RSK1 N-terminal kinase domain | Molecular Docking, MD Simulation, Metadynamics | Identified derivatives with potentially higher activity against the cancer target RSK1 compared to the parent compound. researcher.life |
| 8-Hydroxymanzamine, Manzamine A | SARS-CoV-2 Main Protease (Mpro) | Virtual Screening, Molecular Docking, MD Simulation | 8-Hydroxymanzamine showed strong binding energy and stable thermodynamic features, suggesting it as a potential lead candidate. semanticscholar.org |
Biotechnological Production and Sustainable Supply Chain Research for Marine Natural Products
A major bottleneck in the development of marine natural products for therapeutic or other applications is the challenge of supply. nih.govacs.org Compounds like zoanthoxanthin are often produced in very small quantities by their host organisms, and harvesting from the wild is frequently unsustainable and ecologically damaging. nih.gov Consequently, modern research is heavily focused on developing biotechnological methods for production and establishing sustainable supply chains.
Biotechnological approaches, such as (chemo)enzymatic synthesis and heterologous expression, offer a promising solution. mdpi.comresearchgate.net (Chemo)enzymatic synthesis uses isolated enzymes as biocatalysts to perform complex chemical reactions under mild and environmentally friendly conditions. mdpi.comnih.gov Heterologous expression involves transferring the biosynthetic gene clusters (BGCs) for a natural product, like those that could be identified for zoanthoxanthin via genomics, into a fast-growing microbial host such as yeast or E. coli. nih.govacs.org This turns the microbe into a "cell factory" capable of producing the desired compound in large, controlled fermenters, ensuring a consistent and scalable supply. acs.org
Parallel to biotechnological development is the critical need for sustainable supply chains for all marine-derived products. nichirei.co.jp This involves implementing practices that ensure traceability from the source, prevent over-harvesting, protect marine ecosystems, and respect human rights within the fisheries and aquaculture industries. nichirei.co.jpun.org For natural products, this extends to promoting benefit-sharing with source countries and investing in marine conservation. nichirei.co.jp Establishing such sustainable frameworks is essential for the long-term viability of the entire marine biodiscovery pipeline. maritimefairtrade.orgmdpi.com
Interdisciplinary Research Integrating Marine Biology, Chemistry, and Mechanistic Pharmacology
The journey of a marine natural product from discovery to potential application is inherently complex and requires a deeply integrated, interdisciplinary approach. omicsonline.orgtandfonline.com The study of zoanthoxanthin is a prime example where collaboration between marine biologists, chemists, and pharmacologists is not just beneficial, but essential for success.
This collaborative pipeline begins with marine biologists and ecologists , who study zoantharians in their natural habitat. Their work is crucial for species identification, understanding the symbiotic relationships that may lead to compound production, and sustainably collecting specimens for initial analysis. espol.edu.ecpolyu.edu.hk
Natural products chemists then take over, employing advanced spectroscopic techniques to isolate and elucidate the exact chemical structure of zoanthoxanthin and its derivatives. marinepharmacology.org This work is increasingly supported by computational chemists , who can help confirm structures and predict properties. nih.gov
Once a pure compound is available, pharmacologists and cell biologists investigate its biological activity. ucsd.edu They use a variety of in vitro and in vivo assays to screen the compound against disease targets, determine its mechanism of action, and assess its potential as a therapeutic agent. ucsd.eduufl.edu This entire process is iterative, with findings from pharmacology often guiding chemists to synthesize more potent or specific analogs, and discoveries of new bioactivities prompting biologists to investigate the ecological role of the compound. polyu.edu.hkmarinepharmacology.org Research centers that foster these collaborations are at the forefront of marine drug discovery, creating a dynamic environment where diverse expertise converges to unlock the therapeutic potential of marine molecules. polyu.edu.hkuchicago.edu
Q & A
What are the standard chromatographic and spectroscopic methods for identifying and characterizing Zoanthoxantin in complex biological matrices?
Basic Research Question
this compound identification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for preliminary separation and detection based on absorption profiles . Advanced structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight and fragmentation patterns. Protocols should specify column types (e.g., C18 reverse-phase), mobile phases (e.g., methanol-water gradients), and ionization methods (e.g., electrospray ionization in MS) to ensure reproducibility .
How can researchers design controlled experiments to investigate this compound’s photoprotective mechanisms under varying environmental stressors?
Advanced Research Question
Experimental design should incorporate multi-factorial stress assays (e.g., light intensity, temperature, pH) to simulate ecological conditions. Use photosynthetic yield measurements (via PAM fluorometry) and reactive oxygen species (ROS) quantification (e.g., fluorescent probes like H2DCFDA) to assess photoprotective efficacy. Include negative controls (e.g., this compound-depleted samples) and replicates (n ≥ 3) to validate causality . Data should be analyzed using ANOVA with post-hoc tests to isolate stressor-specific effects .
What protocols ensure reproducibility in this compound extraction and quantification across different laboratory settings?
Basic Research Question
Standardize extraction using lyophilization followed by acetone-methanol (1:1) solvent extraction , with sonication (20 kHz, 10 min) to disrupt cell membranes. Quantify via HPLC-DAD calibrated against purified this compound standards. Document batch-specific variations (e.g., solvent purity, column age) and validate methods using inter-laboratory comparisons . Raw datasets, including chromatograms and calibration curves, should be archived in supplementary materials .
What strategies resolve contradictions between in vitro and in vivo data on this compound’s bioactivity?
Advanced Research Question
Discrepancies often arise from differences in bioavailability or metabolic degradation . Address this by:
- Conducting pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) to track this compound metabolites in vivo .
- Using 3D cell culture models or symbiotic organism assays (e.g., coral-Zoanthid systems) to bridge in vitro and ecological contexts .
- Applying Bayesian meta-analysis to quantify uncertainty and identify confounding variables .
How can computational modeling enhance the study of this compound’s molecular interactions?
Advanced Research Question
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between this compound and target proteins (e.g., heat shock proteins). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Integrate density functional theory (DFT) to model electron transfer mechanisms in photoprotection . Code and force-field parameters should be openly shared to enable replication .
What statistical frameworks are robust for analyzing this compound’s concentration-dependent effects in ecological studies?
Basic Research Question
Use dose-response models (e.g., Hill equation) to quantify EC50 values for this compound’s effects on symbiont growth. For field data, apply generalized linear mixed models (GLMMs) to account for spatial heterogeneity. Report confidence intervals and effect sizes instead of p-values to avoid misinterpretation . Data transformations (e.g., log-normalization) may be required for non-normal distributions .
What multi-omics approaches elucidate this compound’s biosynthetic pathways and ecological roles?
Advanced Research Question
Combine transcriptomics (RNA-seq of Zoanthid hosts) and metabolomics (LC-MS/MS profiling) to identify biosynthetic gene clusters and pathway intermediates. Metagenomic sequencing of symbiotic microbiomes can reveal horizontal gene transfer or co-metabolic networks. Data integration tools like Cytoscape or KEGG Mapper visualize pathway interactions . Public repositories (e.g., NCBI BioProject) must host raw sequencing data .
How can researchers formulate focused hypotheses on this compound using frameworks like FINER or PICO?
Basic Research Question
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : "Can this compound concentrations be measured in situ using portable spectroscopy?"
- Novel : "Does this compound exhibit non-photochemical quenching mechanisms distinct from other carotenoids?"
- PICO framework : Population (coral reefs), Intervention (this compound supplementation), Comparison (unsupplemented controls), Outcome (bleaching resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
